Cas no 2763993-21-9 ((9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-37388315
- (9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate
- 2763993-21-9
-
- インチ: 1S/C24H30N2O3/c1-24(2,28)17-25-12-7-13-26(15-14-25)23(27)29-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,22,28H,7,12-17H2,1-2H3
- InChIKey: LBPHGFWFGMTMQN-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCCN(CC(C)(C)O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 394.22564282g/mol
- どういたいしつりょう: 394.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 53Ų
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37388315-0.1g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-18 | |
Enamine | EN300-37388315-0.25g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-18 | |
Enamine | EN300-37388315-2.5g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-18 | |
Enamine | EN300-37388315-5.0g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-18 | |
Enamine | EN300-37388315-0.5g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-18 | |
Enamine | EN300-37388315-10.0g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 10.0g |
$5221.0 | 2025-03-18 | |
Enamine | EN300-37388315-1.0g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-18 | |
Enamine | EN300-37388315-0.05g |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate |
2763993-21-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-18 |
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
(9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylateに関する追加情報
Comprehensive Overview of (9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate (CAS No. 2763993-21-9)
The compound (9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate, identified by its CAS No. 2763993-21-9, is a specialized chemical entity with significant relevance in modern pharmaceutical and organic chemistry research. This molecule features a unique structural framework combining a fluorenylmethyl group with a 1,4-diazepane core, further modified by a hydroxy-2-methylpropyl substituent. Such structural complexity makes it a valuable intermediate in drug discovery, particularly for targeting neurological and metabolic disorders, which are among the most searched topics in AI-driven drug development platforms.
Recent trends in high-throughput screening and computational chemistry have highlighted the importance of 1,4-diazepane derivatives due to their versatile pharmacological profiles. The presence of the hydroxy-2-methylpropyl moiety in this compound enhances its solubility and bioavailability, addressing a common challenge in small-molecule drug design. Researchers frequently search for "improving drug solubility" or "bioavailability enhancers," making this compound a subject of interest in preclinical studies.
The fluorenylmethyl (Fmoc) group in this molecule is a well-known protective group in peptide synthesis, a technique widely discussed in bioconjugation and proteomics research. This attribute expands its utility beyond small-molecule applications, aligning with the growing demand for multifunctional chemical tools in biopharmaceuticals. Online queries such as "Fmoc applications in drug discovery" or "peptide protection strategies" reflect the sustained interest in such functionalities.
From a synthetic perspective, CAS No. 2763993-21-9 exemplifies advancements in green chemistry and atom-efficient synthesis. Its design minimizes wasteful byproducts, resonating with the global push for sustainable chemical processes—a hot topic in academic and industrial forums. Searches like "sustainable intermediates for APIs" or "green chemistry in pharma" underscore the relevance of such compounds in contemporary discourse.
Analytical characterization of this compound involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis, which are frequently searched by quality control professionals. The integration of machine learning in analytical method development further elevates its appeal, as researchers explore "AI-assisted spectral interpretation" to accelerate workflows.
In conclusion, (9H-fluoren-9-yl)methyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate represents a convergence of structural innovation, therapeutic potential, and synthetic efficiency. Its multifaceted applications cater to the evolving needs of drug discovery, material science, and bioconjugation, making it a compound of enduring scientific and commercial value.
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